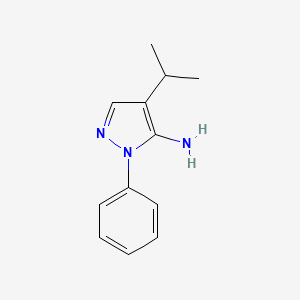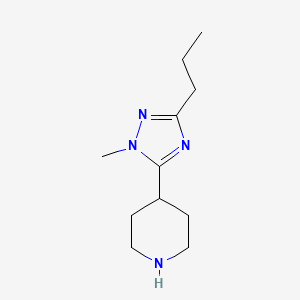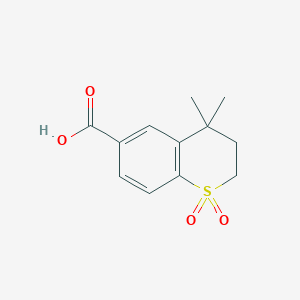
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NOS It is a derivative of pyridine, featuring a methyl group at the 6th position, a sulfanylmethyl group at the 2nd position, and a hydroxyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-3-pyridinol with a suitable thiolating agent, such as thiourea or hydrogen sulfide, under controlled conditions. The reaction typically requires a catalyst, such as a base or acid, to facilitate the formation of the sulfanylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group, yielding 6-methyl-3-pyridinol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 6-Methyl-3-pyridinol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The sulfanylmethyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
6-Methyl-3-pyridinol: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
2-(Sulfanylmethyl)pyridin-3-ol: Lacks the methyl group at the 6th position, which can influence its chemical properties and reactivity.
6-Methyl-2-(methylthio)pyridin-3-ol: Contains a methylthio group instead of a sulfanylmethyl group, affecting its redox properties.
Uniqueness
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol is unique due to the presence of both the methyl and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
6-methyl-2-(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H9NOS/c1-5-2-3-7(9)6(4-10)8-5/h2-3,9-10H,4H2,1H3 |
InChIキー |
FGAPPZXWCXNUCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
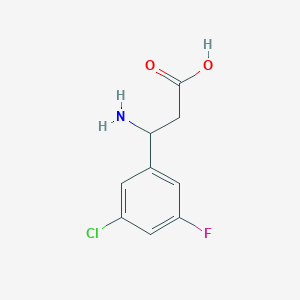

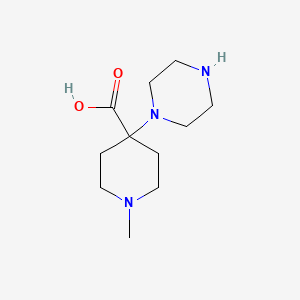
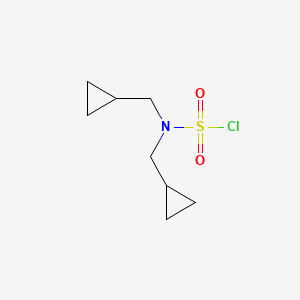
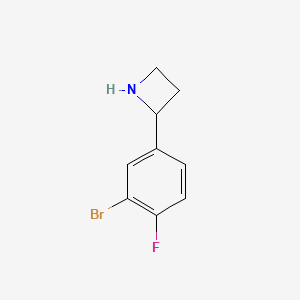
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
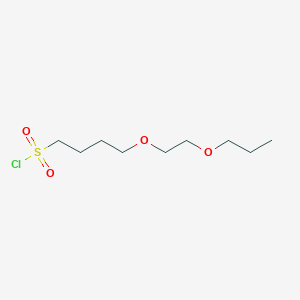
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
